molecular formula C20H17N5O4 B3840029 1-[4-[[6-(4-Acetylanilino)-5-nitropyrimidin-4-yl]amino]phenyl]ethanone

1-[4-[[6-(4-Acetylanilino)-5-nitropyrimidin-4-yl]amino]phenyl]ethanone

Cat. No.: B3840029
M. Wt: 391.4 g/mol
InChI Key: YRKWGJBQBKRZCZ-UHFFFAOYSA-N
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Description

1-[4-[[6-(4-Acetylanilino)-5-nitropyrimidin-4-yl]amino]phenyl]ethanone is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with nitro and acetylanilino groups

Preparation Methods

The synthesis of 1-[4-[[6-(4-Acetylanilino)-5-nitropyrimidin-4-yl]amino]phenyl]ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as 4-acetylaniline and nitro-substituted pyrimidine derivatives.

    Substitution Reactions: The nitro group is introduced via nitration reactions, while the acetylanilino group is added through acylation reactions.

    Coupling Reactions: The final step involves coupling the substituted pyrimidine with a phenyl ethanone derivative under controlled conditions to form the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-[4-[[6-(4-Acetylanilino)-5-nitropyrimidin-4-yl]amino]phenyl]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions, often using hydrogenation or metal hydrides, can convert the nitro group to an amino group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, forming complex biaryl structures.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[4-[[6-(4-Acetylanilino)-5-nitropyrimidin-4-yl]amino]phenyl]ethanone has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Medicine: Research explores its potential as a pharmaceutical intermediate, particularly in developing drugs targeting specific molecular pathways.

    Industry: It finds applications in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[4-[[6-(4-Acetylanilino)-5-nitropyrimidin-4-yl]amino]phenyl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro and acetylanilino groups play crucial roles in binding to these targets, modulating their activity. The compound may inhibit or activate certain pathways, leading to desired biological effects.

Comparison with Similar Compounds

Similar compounds include other substituted pyrimidines and phenyl ethanone derivatives. For example:

Compared to these compounds, 1-[4-[[6-(4-Acetylanilino)-5-nitropyrimidin-4-yl]amino]phenyl]ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[4-[[6-(4-acetylanilino)-5-nitropyrimidin-4-yl]amino]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O4/c1-12(26)14-3-7-16(8-4-14)23-19-18(25(28)29)20(22-11-21-19)24-17-9-5-15(6-10-17)13(2)27/h3-11H,1-2H3,(H2,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRKWGJBQBKRZCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC2=C(C(=NC=N2)NC3=CC=C(C=C3)C(=O)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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